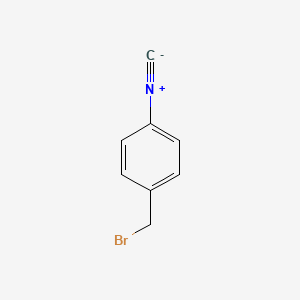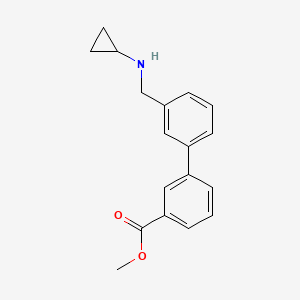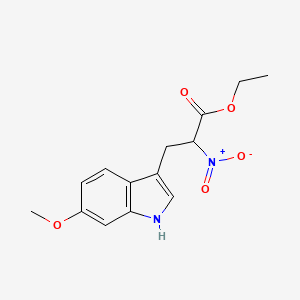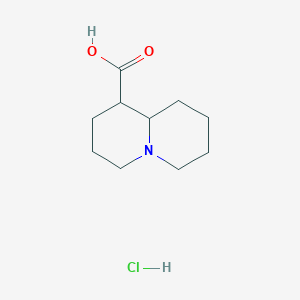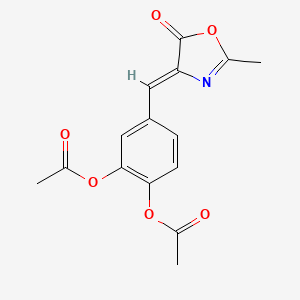
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is an organic compound that belongs to the class of oxazolones. This compound is characterized by the presence of a benzene ring substituted with two acetoxy groups and a methyl group attached to an oxazolone ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone typically involves the reaction of 3,4-diacetoxybenzaldehyde with 2-methyl-5-oxazolone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent at controlled temperatures. The detailed steps include:
Preparation of 3,4-Diacetoxybenzaldehyde: This involves the acetylation of 3,4-dihydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of this compound: The prepared 3,4-diacetoxybenzaldehyde is then reacted with 2-methyl-5-oxazolone in a solvent like ethanol, with a catalyst such as piperidine, at a temperature of around 60-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction conditions to ensure high yield and purity. The reaction mixtures are typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzaldehyde derivatives.
科学研究应用
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone exerts its effects involves interactions with specific molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. The oxazolone ring can interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of acetoxy groups.
2-Methyl-5-oxazolone: The oxazolone core structure without the benzaldehyde substitution.
Uniqueness
4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is unique due to the presence of both acetoxy and oxazolone functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H13NO6 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC 名称 |
[2-acetyloxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3/b12-6- |
InChI 键 |
DMGXTEIBZJZYKU-SDQBBNPISA-N |
手性 SMILES |
CC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)/C(=O)O1 |
规范 SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)
![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13724292.png)
![[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine](/img/structure/B13724293.png)

![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)


![[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13724330.png)
